molecular formula C20H25FN2OS B5989558 N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide

Cat. No.: B5989558
M. Wt: 360.5 g/mol
InChI Key: PYSWBGOJQRWCHO-UHFFFAOYSA-N
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Description

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2-(2-fluorophenyl)ethylamine with a suitable piperidine precursor under controlled conditions.

    Introduction of the Thiophene Carboxamide Moiety: The piperidine intermediate is then reacted with thiophene-3-carboxylic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

    Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group or the thiophene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • **N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide
  • **N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c1-22(20(24)18-9-13-25-15-18)14-16-6-10-23(11-7-16)12-8-17-4-2-3-5-19(17)21/h2-5,9,13,15-16H,6-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSWBGOJQRWCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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